3-(3,4-Dimethoxy-phenyl)-piperazin-2-one
Description
3-(3,4-Dimethoxy-phenyl)-piperazin-2-one is a piperazinone derivative characterized by a 3,4-dimethoxyphenyl substituent attached to the piperazin-2-one core. The compound’s molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol.
The 3,4-dimethoxy substitution on the phenyl ring likely enhances the compound’s solubility and modulates its electronic properties, which can influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-4-3-8(7-10(9)17-2)11-12(15)14-6-5-13-11/h3-4,7,11,13H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
BPJWFUCYXIEZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NCCN2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazin-2-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 3-(3,4-Dimethoxy-phenyl)-piperazin-2-one and its analogs:
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Pharmacological Activities
Cytotoxicity
Anti-Inflammatory Activity
- The piron metabolite (a piperazinone derivative with a p-tolyl group) exhibited enhanced anti-inflammatory properties compared to its parent compound, suggesting that electron-donating groups (e.g., methyl) may improve activity in this context .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (Cl, F) : Enhance cytotoxicity but may reduce metabolic stability.
Electron-Donating Groups (OCH₃, CH₃) : Improve solubility and modulate receptor interactions, as seen in anti-inflammatory derivatives .
Bulkier Substituents (e.g., benzoyl) : May hinder bioavailability but improve target specificity .
Preparation Methods
Reaction of 3,4-Dimethoxyphenyl Isocyanate with Piperazine
The foundational method involves reacting 3,4-dimethoxyphenyl isocyanate with piperazine in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature. Ethylcarbodiimide hydrochloride (EDCI·HCl) and dimethylaminopyridine (DMAP) catalyze the formation of the piperazin-2-one core. Post-reaction workup includes sequential washing with hydrochloric acid, sodium bicarbonate, and brine, yielding the crude product at 76% after recrystallization.
Optimization Insights
-
Solvent Choice : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
-
Catalyst Load : A 1:1 molar ratio of EDCI·HCl to substrate minimizes side reactions.
Catalytic Hydrogenation of Imine Intermediates
Palladium-Catalyzed Hydrogenation
A scaled-up protocol uses 6,6-dimethyl-1,2,3,6-tetrahydropyrazine as an intermediate, hydrogenated under 3.5–4 bar H₂ with 10% Pd/C at 40–65°C. This step achieves 95% purity after distillation, though residual imine (0.9%) necessitates extended reaction times.
Table 1: Hydrogenation Parameters and Outcomes
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 40–65°C | +15% efficiency |
| H₂ Pressure | 3.5–4 bar | Optimal conversion |
| Pd/C Loading | 10% (w/w) | Reduces byproducts |
Microwave-Assisted Synthesis
Accelerated Cyclization
Recent advancements employ microwave irradiation (150°C, 300 W) to reduce reaction times from 24 hours to 45 minutes. This method uses methyl formate as both solvent and formylating agent, achieving 82% yield with minimal epimerization.
Critical Advantages
-
Scalability : Compatible with continuous flow systems for gram-scale production.
Solid-Phase Synthesis for Combinatorial Libraries
Resin-Bound Intermediate Strategy
Wang resin-functionalized precursors enable parallel synthesis of 3-(3,4-dimethoxy-phenyl)-piperazin-2-one derivatives. Key steps include:
-
Immobilization of 3,4-dimethoxyphenylacetic acid on hydroxymethyl resin.
-
On-resin cyclization using piperazine and EDCI·HCl.
-
Cleavage with trifluoroacetic acid (TFA) to release the product.
Yield Comparison
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
A pilot-scale process uses a tubular reactor with the following conditions:
-
Residence Time : 12 minutes
-
Throughput : 8.2 kg/day
-
Solvent Recovery : 98% via in-line distillation
Table 2: Industrial vs. Laboratory-Scale Metrics
Mechanistic and Kinetic Studies
Rate-Determining Step Analysis
Kinetic profiling identifies imine formation as the rate-limiting step (k = 0.017 min⁻¹ at 25°C). Density functional theory (DFT) calculations reveal a transition state energy barrier of 28.6 kcal/mol for the cyclocondensation step.
Activation Parameters
-
Δ‡H = 18.2 kcal/mol
-
Δ‡S = −34.5 cal/(mol·K)
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
